
1-(2-methylpropyl)-1H-imidazol-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylpropyl)-1H-imidazol-2-amine hydrochloride is a chemical compound with a unique structure that includes an imidazole ring substituted with a 2-methylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methylpropyl)-1H-imidazol-2-amine hydrochloride typically involves the reaction of 2-methylpropylamine with imidazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is then purified through crystallization or distillation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-methylpropyl)-1H-imidazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole compounds.
Applications De Recherche Scientifique
1-(2-methylpropyl)-1H-imidazol-2-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-methylpropyl)-1H-imidazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiquimod: An imidazoquinoline compound with immunomodulatory properties.
5-Amino-pyrazoles: Versatile synthetic building blocks used in medicinal chemistry.
Pyrrolopyrazine derivatives: Compounds with diverse biological activities.
Uniqueness
1-(2-methylpropyl)-1H-imidazol-2-amine hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C7H14ClN3 |
|---|---|
Poids moléculaire |
175.66 g/mol |
Nom IUPAC |
1-(2-methylpropyl)imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-6(2)5-10-4-3-9-7(10)8;/h3-4,6H,5H2,1-2H3,(H2,8,9);1H |
Clé InChI |
VSIMGRCYCOVMQD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=CN=C1N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(Propan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B13235775.png)
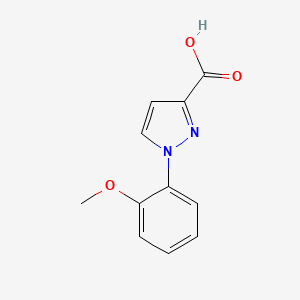
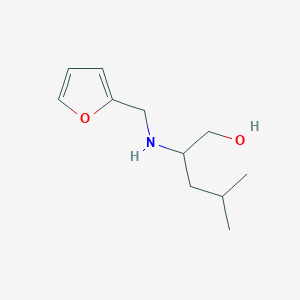
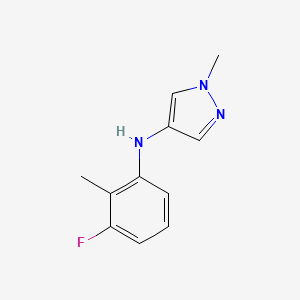

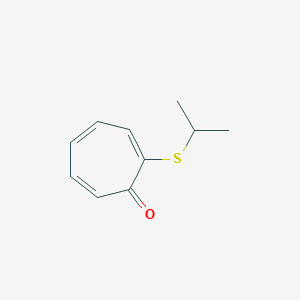

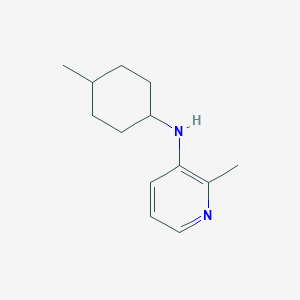
![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid](/img/structure/B13235814.png)
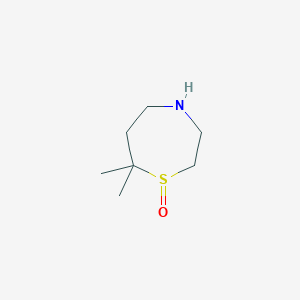
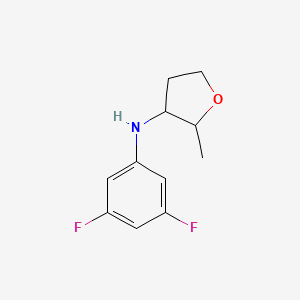


![N-[2-(piperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B13235838.png)
